molecular formula C19H20N4O3 B11004930 N-(2-methoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(2-methoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11004930
M. Wt: 352.4 g/mol
InChI Key: YFAYHFCKTONGQQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Moiety: This step involves the reaction of the benzotriazine core with a butanamide derivative, often using coupling reagents such as EDCI or DCC.

    Introduction of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the benzotriazine core is reacted with 2-methoxybenzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or stability under physiological conditions.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C19H20N4O3/c1-26-17-10-5-2-7-14(17)13-20-18(24)11-6-12-23-19(25)15-8-3-4-9-16(15)21-22-23/h2-5,7-10H,6,11-13H2,1H3,(H,20,24)

InChI Key

YFAYHFCKTONGQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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